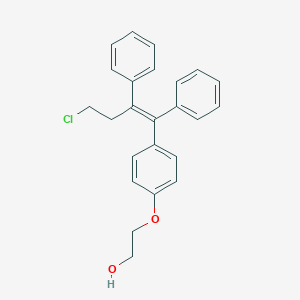

E-Ospemifene

Description

Properties

IUPAC Name |

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKNAVTFCDUIE-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238089-02-6 | |

| Record name | Ospemifene E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSPEMIFENE E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E-Ospemifene mechanism of action on estrogen receptors

Executive Summary: The Stereochemical Imperative

In the development of Selective Estrogen Receptor Modulators (SERMs), stereochemistry is not merely a structural detail—it is the determinant of pharmacological efficacy. This guide addresses the mechanism of action (MoA) of Ospemifene , specifically distinguishing between the therapeutically active Z-isomer (Z-Ospemifene, the API in approved formulations like Osphena®) and its geometric isomer, E-Ospemifene .

While the Z-isomer is the clinically approved agent for vulvovaginal atrophy (VVA), the E-isomer exists primarily as a synthesis impurity or metabolite with a distinct, often attenuated, biological profile. This guide dissects the molecular interaction of the Z-isomer with Estrogen Receptors (ER

Chemical Identity & Isomerism

To ensure scientific integrity, we must first define the chemical entities. The biological activity of triphenylethylene derivatives is highly sensitive to the geometry of the double bond.

| Feature | Z-Ospemifene (Active Drug) | E-Ospemifene (Impurity/Isomer) |

| IUPAC Name | (Z)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol | (E)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol |

| Role | Active Pharmaceutical Ingredient (API) | Related Substance / Impurity |

| ER Affinity | High (Nanomolar range) | Significantly Lower / Altered |

| Primary Status | FDA/EMA Approved SERM | Controlled Impurity (Limit < 0.15%) |

Critical Insight: In regulatory filings (EMA/FDA), the biological activity is attributed to the Z-isomer. The E-isomer is monitored as a related substance. However, in early-phase research, "E-Ospemifene" may be synthesized to determine Structure-Activity Relationships (SAR). The mechanisms described below primarily reflect the Z-isomer's interaction, which serves as the reference standard for SERM activity.

Pharmacodynamics: Receptor Kinetics & Binding

Ospemifene functions as a SERM, meaning it does not merely "block" or "activate" the receptor but induces a unique conformational change that recruits specific coregulators.

Receptor Selectivity

Ospemifene binds to both ER subtypes with high affinity, comparable to other triphenylethylene SERMs (e.g., Tamoxifen, Toremifene).

-

ER

(Estrogen Receptor Alpha): Predominant in the uterus, breast, and pituitary. Ospemifene acts as an antagonist (breast) or partial agonist (uterus/bone).[1] -

ER

(Estrogen Receptor Beta): Predominant in the ovary, prostate, and lung. Ospemifene binds with slightly lower relative binding affinity (RBA) compared to ER

Quantitative Binding Data (Reference Standard):

| Compound | ER | ER | Relative Binding Affinity (vs E2) |

| Estradiol (E2) | ~0.1 - 0.5 | ~0.1 - 0.5 | 100% |

| Z-Ospemifene | ~827 | ~1633 | ~0.8% (ER |

| 4-OH-Ospemifene | ~10 - 20 | ~15 - 30 | Higher affinity (Active Metabolite) |

Note: 4-hydroxyospemifene is the principal active metabolite and exhibits significantly higher binding affinity than the parent compound, driving much of the in vivo efficacy.

The Structural Mechanism: Helix 12 Displacement

The core of Ospemifene's SERM activity lies in the Ligand Binding Domain (LBD) of the ER.

-

Ligand Entry: Ospemifene enters the hydrophobic pocket of the ER LBD.

-

Helix 12 Dynamics:

-

Agonist Mode (Vagina/Bone): The bulky side chain of Ospemifene permits Helix 12 to adopt a conformation that exposes the Activation Function 2 (AF-2) surface. This allows the recruitment of Co-activators (e.g., SRC-1).

-

Antagonist Mode (Breast): In breast tissue, the specific shape of the Ospemifene-ER complex prevents Helix 12 from sealing the pocket correctly. Instead, it occludes the co-activator binding groove, favoring the recruitment of Co-repressors (e.g., NCoR, SMRT).

-

Tissue-Specific Signaling Pathways

The "E-Ospemifene" (or Ospemifene) mechanism is not intrinsic to the drug but is context-dependent based on the cellular proteome (ratio of co-activators to co-repressors).

Vaginal Epithelium (Agonism)[2]

-

Mechanism: ER binding

Recruitment of SRC-1/SRC-3 -

Outcome: Increased maturation of superficial cells, decreased parabasal cells, reduced vaginal pH.[2]

Breast Tissue (Antagonism)

-

Mechanism: ER binding

Helix 12 blockade -

Outcome: Inhibition of estrogen-dependent tumor cell proliferation (similar to Tamoxifen).

Visualization of Signaling Pathway

Figure 1: Differential signaling pathway of Ospemifene in vaginal vs. breast tissue mediated by Helix 12 conformational dynamics.

Experimental Protocols

To validate the mechanism of E-Ospemifene (or compare Z vs. E isomers), the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (ER /ER )

Purpose: To determine the affinity (

-

Preparation:

-

Use recombinant human ER

and ER -

Radioligand: [³H]-Estradiol (1 nM final concentration).

-

Test Compounds: Z-Ospemifene and E-Ospemifene (range:

to

-

-

Incubation:

-

Incubate receptor, radioligand, and test compound in binding buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) for 18 hours at 4°C to reach equilibrium.

-

Control: Non-specific binding determined by 1000-fold excess of unlabeled Diethylstilbestrol (DES).

-

-

Separation:

-

Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC

and convert to

-

Protocol B: Luciferase Reporter Assay (Functional Agonism)

Purpose: To distinguish Agonist vs. Antagonist activity in a cellular context.

-

Transfection:

-

Cell Line: MCF-7 (Breast, ER+) or HeLa cells co-transfected with ER expression vectors.

-

Plasmid: ERE-Luciferase reporter (contains Estrogen Response Element upstream of luciferase gene).

-

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat with Z-Ospemifene (0.1 - 1000 nM) alone (Agonist mode) or in the presence of 1 nM Estradiol (Antagonist mode).

-

-

Measurement:

-

Lyse cells after 24 hours.

-

Add Luciferin substrate and measure luminescence.

-

-

Validation:

-

Positive Control:[2] 1 nM Estradiol (Max signal).

-

Negative Control: Vehicle (DMSO).

-

Antagonist Control: Fulvestrant (complete ER downregulator).

-

Workflow Visualization

Figure 2: Integrated workflow for characterizing SERM isomer activity.

References

-

European Medicines Agency (EMA). (2014). Assessment Report: Senshio (Ospemifene). Procedure No. EMEA/H/C/002780/0000. Link

-

Kangas, L., & Unkila, M. (2013). Tissue selectivity of ospemifene: pharmacologic profile and clinical implications.[3] Steroids, 78(12), 1273-1280. Link

-

Wurz, G. T., et al. (2014).[3] Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy.[3] Steroids, 90, 27-37. Link

-

Gennari, L., et al. (2025).[4] Ospemifene, a novel selective estrogen receptor modulator for treating dyspareunia associated with postmenopausal vulvar and vaginal atrophy.[3][5] Expert Opinion on Pharmacotherapy.[6] (Retrieved via ResearchGate).[6] Link

-

PubChem. (2025). Ospemifene Compound Summary. National Library of Medicine. Link

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acpjournals.org [acpjournals.org]

- 5. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Tissue-Selective Estrogenic Activity of E-Ospemifene: A Technical Guide for Researchers

Abstract

Ospemifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the management of postmenopausal conditions, particularly vulvovaginal atrophy (VVA).[1] Its clinical utility is rooted in a unique profile of tissue-selective estrogenic and antiestrogenic effects. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical data that define the tissue-selective activity of E-Ospemifene. We will explore its distinct actions on the vagina, bone, breast, and endometrium, offering field-proven insights into the experimental methodologies employed to elucidate its pharmacologic profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic agent.

Introduction to Selective Estrogen Receptor Modulators (SERMs) and the Emergence of Ospemifene

SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist activity.[2] This tissue selectivity allows for the beneficial effects of estrogen in certain tissues while mitigating potential risks in others. The archetypal SERM, tamoxifen, demonstrates this principle with its antiestrogenic effects in the breast and estrogenic effects on bone and the uterus.[2]

Ospemifene emerged from the understanding that the clinical profile of a SERM is determined by its unique interaction with ERα and ERβ, the subsequent conformational changes in the receptor, and the recruitment of tissue-specific co-regulatory proteins.[3][4] As a triphenylethylene derivative, ospemifene shares a structural resemblance to tamoxifen but possesses a distinct pharmacological profile.[1] It is approved for the treatment of moderate to severe dyspareunia, a symptom of VVA, associated with menopause.[1][5]

The Molecular Basis of Ospemifene's Tissue Selectivity

The differential effects of ospemifene across various tissues are a result of a complex interplay of factors at the molecular level.

Estrogen Receptor Binding and Conformational Changes

Ospemifene binds to both ERα and ERβ.[6] This binding induces a specific conformational change in the receptor, which is distinct from that induced by estradiol or other SERMs. This unique conformation dictates the subsequent interaction with co-activator and co-repressor proteins, ultimately influencing gene transcription in a tissue-specific manner.[3]

Differential Expression of Estrogen Receptors and Co-regulators

The relative expression levels of ERα and ERβ, as well as the availability of various co-activator and co-repressor proteins, differ significantly among tissues such as the vagina, bone, breast, and endometrium. This differential cellular context is a key determinant of whether ospemifene will exert an estrogenic or antiestrogenic effect.

Figure 1: Simplified signaling pathway of Ospemifene's tissue-selective action.

Tissue-Specific Pharmacological Profile of E-Ospemifene

Vaginal Tissue: A Potent Estrogenic Effect

Ospemifene exhibits a clear estrogenic effect on the vaginal epithelium.[6] This is the primary basis for its therapeutic efficacy in treating VVA.

-

Cellular and Histological Changes: Preclinical studies in ovariectomized rats, a model for postmenopausal vaginal atrophy, have demonstrated that ospemifene increases the thickness of the vaginal epithelium and promotes its mucification.[3][7] In clinical trials, women treated with ospemifene showed a significant increase in superficial cells and a decrease in parabasal cells in the vaginal maturation index, along with a reduction in vaginal pH.[8][9] These changes are indicative of a healthier, more estrogenized vaginal environment.[8]

-

Symptomatic Relief: Clinically, these cellular changes translate to a significant reduction in the severity of vaginal dryness and dyspareunia.[8][10] Ospemifene also improves vulvar moisture and reduces vestibular pain.[9]

| Parameter | Ospemifene 60 mg/day (Change from Baseline) | Placebo (Change from Baseline) | p-value |

| Percentage of Parabasal Cells | -32% to -40% | -4% to 0% | <0.0001 |

| Percentage of Superficial Cells | +12% | +2% to +3% | <0.0001 |

| Vaginal pH | -1.0 to -1.01 | -0.06 to -0.25 | <0.0001 |

| Vaginal Dryness Severity Score | -1.3 | -1.1 | <0.05 |

| Dyspareunia Severity Score | -1.5 | -1.2 | <0.001 |

| Table 1: Summary of Key Efficacy Endpoints from Phase 3 Clinical Trials of Ospemifene for VVA.[8][11] |

Bone: A Protective Estrogenic Effect

Ospemifene demonstrates estrogen-like effects on bone, suggesting a potential role in maintaining bone health in postmenopausal women.[1][6]

-

Bone Turnover Markers: In clinical studies, ospemifene has been shown to decrease biochemical markers of bone resorption, similar to the effects of raloxifene.[12][13][14] This effect was observed regardless of the time since menopause or baseline bone mineral density.[12][14]

-

Preclinical Bone Density Studies: In ovariectomized rat models, ospemifene effectively prevented bone loss, with efficacy comparable to estradiol and raloxifene.[13] While long-term fracture and bone mineral density data in humans are still being gathered, the consistent effect on bone turnover markers is a strong indicator of a bone-protective effect.[12][13][14]

Breast Tissue: A Predominantly Antagonistic Profile

A key advantage of ospemifene is its favorable safety profile in breast tissue.

-

In Vitro and Ex Vivo Studies: Studies using human breast tissue explants have shown that ospemifene, similar to tamoxifen and raloxifene, inhibits the proliferation of breast epithelial cells and counteracts the proliferative effects of estradiol.[15]

-

Clinical Trial Data: Large-scale clinical trials have not shown an increased risk of breast cancer or other breast-related adverse events with ospemifene treatment.[15][16] Preclinical animal models also suggest an inhibitory effect on the growth of malignant breast tissue.[16][17] This makes ospemifene a potentially safer alternative to traditional estrogen therapy for women with concerns about breast cancer risk.

Endometrium: A Neutral to Weakly Estrogenic Effect

The effect of ospemifene on the endometrium is a critical aspect of its safety profile.

-

Endometrial Thickness and Histology: While ospemifene can cause a slight increase in endometrial thickness compared to placebo, this effect is generally not considered clinically significant.[3][18] Long-term studies of up to 52 weeks have shown a low incidence of endometrial hyperplasia and no cases of endometrial carcinoma.[3][19] The overall endometrial safety profile is considered favorable, and routine endometrial monitoring is not currently recommended for women taking ospemifene.[19]

| Study Duration | Ospemifene 60 mg/day (Change in Endometrial Thickness) | Placebo (Change in Endometrial Thickness) |

| 12 weeks | +0.72 mm | -0.02 mm |

| Table 2: Mean Change in Endometrial Thickness from a 12-Week Phase 3 Clinical Trial.[3] |

Experimental Methodologies for Characterizing Tissue-Selective Activity

The elucidation of ospemifene's tissue-selective profile has relied on a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Assays

-

Estrogen Receptor Binding Assays: These assays are fundamental to determining the affinity of a compound for ERα and ERβ. Competitive binding assays using radiolabeled estradiol are commonly employed.

-

Reporter Gene Assays: These assays, conducted in cell lines expressing ERs, are used to quantify the agonist or antagonist activity of a compound by measuring the transcription of a reporter gene linked to an estrogen response element.

Sources

- 1. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tamoxifen - Wikipedia [en.wikipedia.org]

- 3. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. What is the mechanism of Ospemifene? [synapse.patsnap.com]

- 7. pelvipharm.com [pelvipharm.com]

- 8. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ospemifene in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Novel SERM Tested in Vulvovaginal Atrophy | MDedge [mdedge.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Effects of ospemifene on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of ospemifene on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Profile of ospemifene in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Endometrial safety of ospemifene: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]

E-Ospemifene Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Introduction: The Clinical Imperative for Tissue-Selective Estrogen Receptor Modulation

Postmenopausal vulvovaginal atrophy (VVA) is a prevalent and chronic condition stemming from the decline in estrogen levels, leading to symptoms such as dyspareunia (painful intercourse) and vaginal dryness that can significantly impair quality of life.[1] While estrogen replacement therapy is effective, its systemic effects and potential risks, particularly concerning breast and endometrial tissues, have necessitated the development of safer, more targeted therapeutic agents.[2] This need has paved the way for the emergence of Selective Estrogen Receptor Modulators (SERMs), a class of compounds designed to exert tissue-specific estrogenic or anti-estrogenic effects.[2][3]

E-Ospemifene, a member of the triphenylethylene class of SERMs, has emerged as a first-in-class, non-hormonal oral treatment for moderate to severe dyspareunia associated with VVA.[3] Structurally similar to tamoxifen and toremifene, ospemifene exhibits a unique pharmacological profile characterized by a strong estrogenic effect on the vaginal epithelium, a neutral or weakly estrogenic effect on the endometrium, an anti-estrogenic effect in breast tissue, and a beneficial estrogenic effect on bone.[1][3][4] This tissue selectivity is pivotal to its clinical utility and safety profile.

This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of E-Ospemifene for researchers, scientists, and drug development professionals. We will delve into the core structural features that govern its biological activity, the experimental methodologies employed to elucidate these relationships, and the molecular mechanisms that underpin its remarkable tissue selectivity.

Core Principles of E-Ospemifene's Structure-Activity Relationship

The biological activity of E-Ospemifene is intrinsically linked to its three-dimensional structure and its interaction with the two estrogen receptor subtypes, ERα and ERβ.[4] As a triphenylethylene derivative, its core scaffold provides the necessary hydrophobic interactions within the ligand-binding pocket of the estrogen receptors. However, it is the specific substitutions on the phenyl rings and the nature of the side chain that fine-tune its binding affinity, functional activity (agonist vs. antagonist), and ultimately, its tissue-selective profile.[5][6]

The key to understanding ospemifene's SAR lies in how subtle structural modifications influence the conformational changes it induces in the estrogen receptor upon binding. These conformational changes, in turn, dictate the recruitment of a specific repertoire of co-regulator proteins (co-activators or co-repressors) to the receptor-ligand complex.[7] The differential expression of these co-regulators in various target tissues is the fundamental basis for the tissue-selective actions of SERMs like ospemifene.[7][8]

Key Structural Modifications and Their Impact on Biological Activity

The triphenylethylene scaffold of ospemifene offers multiple sites for chemical modification to probe and optimize its biological activity. The following sections detail the critical structural elements and the consequences of their alteration.

The Triphenylethylene Core and Phenyl Ring Substitutions

The three phenyl rings of the triphenylethylene core are essential for establishing the hydrophobic interactions within the estrogen receptor's ligand-binding domain. The substituent pattern on these rings plays a crucial role in modulating binding affinity and functional outcome.

-

The Chloro Substituent: The presence of a chlorine atom on one of the phenyl rings is a distinguishing feature of ospemifene.[7] This halogen substitution can influence the electronic properties of the ring and contribute to specific interactions within the receptor pocket, potentially impacting both binding affinity and the agonist/antagonist balance.[5]

-

Hydroxylation: The metabolic hydroxylation of the phenyl rings gives rise to active metabolites, most notably 4-hydroxyospemifene.[1] This metabolite often exhibits a higher binding affinity for the estrogen receptors than the parent compound and contributes significantly to the overall pharmacological effect.[9]

The Alkenyl Side Chain and Geometric Isomerism

The geometry of the but-1-enyl side chain is critical for the activity of ospemifene. The E-isomer (trans) is the biologically active form, while the Z-isomer (cis) is significantly less active. This stereoselectivity highlights the precise spatial arrangement required for optimal interaction with the estrogen receptor.

The Ether-Alcohol Side Chain: A Key Determinant of Tissue Selectivity

The 2-(phenoxy)ethanol side chain is a pivotal structural feature that differentiates ospemifene from other triphenylethylene SERMs like tamoxifen, which possesses a basic amine side chain.[10] This side chain is thought to be a primary determinant of ospemifene's unique tissue-selective profile. Its length, flexibility, and the terminal hydroxyl group are crucial for mediating specific interactions within the ligand-binding pocket that favor an agonistic response in the vaginal epithelium while promoting an antagonistic response in breast tissue.[5]

Quantitative Structure-Activity Relationship of Ospemifene Analogs

Systematic modification of the ospemifene structure has provided valuable insights into its SAR. A study focused on the synthesis and evaluation of novel ospemifene analogs revealed the following key findings[5]:

| Compound/Analog | Modification | Activity against MCF-7 (ER+) cells | Activity against MDA-MB-231 (ER-) cells | Docking Studies (Binding Affinity to ERα and ERβ) |

| Ospemifene | Parent Compound | Cytotoxic | Less Cytotoxic | Reference Binding |

| Tamoxifen | Reference SERM | Cytotoxic | Less Cytotoxic | Reference Binding |

| Analog 6 | Modification of the ether-alcohol side chain | Potent Cytotoxicity | Potent Cytotoxicity | Stronger binding affinity than Ospemifene and Tamoxifen |

| Analog 7 | Modification of the ether-alcohol side chain | Potent Cytotoxicity | Potent Cytotoxicity | Stronger binding affinity than Ospemifene and Tamoxifen |

| Analog 8 | Modification of the ether-alcohol side chain | Relatively more cytotoxic | Less Cytotoxic | Stronger binding affinity than Ospemifene and Tamoxifen |

Table 1: Summary of the biological activities of key ospemifene analogs. The data indicates that modifications to the side chain can significantly impact cytotoxicity and receptor binding affinity.[5]

These results underscore the critical role of the side chain in modulating the biological activity of ospemifene. The enhanced potency of analogs 6 and 7 against both ER-positive and ER-negative cell lines suggests a potential for broader anti-cancer applications, while the ER-selectivity of analog 8 mirrors that of ospemifene and tamoxifen.[5]

Experimental Methodologies for SAR Determination

A combination of in vitro and in vivo assays is essential to comprehensively characterize the SAR of ospemifene and its analogs. The following are detailed protocols for key experiments.

In Vitro Assays

This assay determines the relative binding affinity of a test compound for ERα and ERβ.

Protocol:

-

Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of immature female rats, which is a rich source of estrogen receptors.[11]

-

Competitive Binding: Incubate a fixed concentration of radiolabeled estradiol ([³H]-E₂) with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., ospemifene or its analogs).[11]

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E₂ from the free [³H]-E₂ using a method such as hydroxylapatite (HAP) adsorption.[11]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-E₂ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined by non-linear regression analysis.[11] The relative binding affinity (RBA) is then calculated relative to estradiol.

This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effect of a compound on ER-positive breast cancer cells.

Protocol:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[2][12][13]

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with various concentrations of the test compound, alone (to assess agonistic activity) or in combination with a fixed concentration of estradiol (to assess antagonistic activity).[2]

-

Incubation: Incubate the cells for a period of 4-6 days.

-

Quantification of Cell Proliferation: Measure cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: Plot cell viability or number against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Protocol:

-

Cell Culture: Culture Ishikawa human endometrial adenocarcinoma cells, which endogenously express ER and exhibit an estrogen-inducible alkaline phosphatase (AlkP) activity.[14][15]

-

Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

Alkaline Phosphatase Assay: Lyse the cells and measure the AlkP activity using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP).[16][17][18]

-

Data Analysis: Plot the AlkP activity against the logarithm of the compound concentration to determine the EC₅₀ for agonistic activity.

In Vivo Models

This model is the gold standard for evaluating the tissue-selective effects of SERMs in a postmenopausal-like hormonal environment.

Protocol:

-

Ovariectomy: Surgically remove the ovaries from adult female rats to induce estrogen deficiency.[19][20][21]

-

Treatment: After a post-operative recovery period, treat the OVX rats with the test compound (e.g., ospemifene) or vehicle control daily for a specified duration (e.g., 4 weeks).

-

Tissue Collection and Analysis: At the end of the treatment period, collect various tissues for analysis:

-

Uterus: Measure uterine wet weight and perform histological analysis to assess endometrial thickness and cell proliferation.[22]

-

Vagina: Perform histological analysis to assess epithelial thickness and cornification.

-

Bone: Analyze bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA) and perform histomorphometric analysis of bone architecture.

-

Mammary Gland: Perform whole-mount analysis and histological examination to assess ductal and alveolar development and cell proliferation.

-

-

Data Analysis: Compare the effects of the test compound in different tissues to those of estradiol (positive control) and vehicle (negative control) to determine its tissue-selective agonist/antagonist profile.

Molecular Mechanisms of Tissue Selectivity: The Role of Co-regulators

The tissue-selective effects of E-Ospemifene are not simply a function of its binding affinity for ERα and ERβ, but rather a complex interplay of factors at the molecular level. The conformation of the ER-ospemifene complex is crucial in determining which co-regulator proteins are recruited to the transcriptional machinery.[7][8][23]

-

In tissues where ospemifene acts as an agonist (e.g., vagina and bone): The ER-ospemifene complex adopts a conformation that favors the recruitment of co-activators. These co-activators, such as those of the p160 family (e.g., SRC-1, SRC-2, SRC-3), possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and transcriptional activation of estrogen-responsive genes.[10][24]

-

In tissues where ospemifene acts as an antagonist (e.g., breast): The ER-ospemifene complex adopts a different conformation that promotes the recruitment of co-repressors, such as NCoR and SMRT.[25] These co-repressors are associated with histone deacetylase (HDAC) activity, which leads to chromatin condensation and transcriptional repression of estrogen-responsive genes.[10][23]

Sources

- 1. Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ospemifene? [synapse.patsnap.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. WikiGenes - Quantitative Structure-Activity Relationship [wikigenes.org]

- 7. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Coactivator and corepressor complexes in nuclear receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. encodeproject.org [encodeproject.org]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kamiyabiomedical.com [kamiyabiomedical.com]

- 18. drmillett.com [drmillett.com]

- 19. The effect of estradiol and selective estrogen receptor modulators on lipid profile in the ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Corepressors, nuclear receptors, and epigenetic factors on DNA: a tail of repression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Landscape of AhR Regulators and Coregulators to Fine-Tune AhR Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Dissection of Ospemifene Signaling: Receptor Kinetics and Tissue-Specific Modulation

The following technical guide provides a mechanistic dissection of Ospemifene signaling, with a specific focus on its stereochemical nature (Z-isomer vs. E-isomer) and downstream pathway modulation.

Executive Summary & Stereochemical Definition

Ospemifene (chemically: (Z)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol) is a third-generation Selective Estrogen Receptor Modulator (SERM). Unlike systemic estrogens, Ospemifene exhibits a unique "tissue-selective" profile: it acts as an agonist in the vaginal epithelium and bone, while functioning as an antagonist or exhibiting neutral effects in breast and endometrial tissues.[1][2]

Technical Note: The "E-Ospemifene" Distinction

It is critical for researchers to distinguish between the clinical drug and its geometric isomer.

-

Z-Ospemifene (The Drug): The active pharmaceutical ingredient (API). It possesses high affinity for Estrogen Receptors (ERs) and drives the therapeutic signaling described in this guide.

-

E-Ospemifene (The Isomer/Impurity): The geometric trans-isomer. In triphenylethylene synthesis, the E-isomer is often a contaminant. It generally exhibits significantly lower binding affinity for ERs (approx. 100-fold lower than Z-isomer) and different pharmacokinetic properties.

-

Guidance: For the purpose of this guide, "Ospemifene" refers to the active Z-isomer . Any experimental protocol using "E-Ospemifene" should be treated as a negative control or impurity analysis.

Primary Signaling Interface: Receptor Dynamics

Ospemifene exerts its effects primarily through the classical genomic estrogen signaling pathway, though non-genomic cascades are implicated in its rapid effects on vaginal tissue hydration.

Receptor Affinity & Selectivity

Ospemifene binds to both Estrogen Receptor

-

Binding Profile: Similar to Tamoxifen and Toremifene.

-

Conformational Change: Upon binding, Ospemifene induces a specific conformational shift in Helix 12 of the ER Ligand Binding Domain (LBD).

-

The Switch Mechanism: This conformational change determines whether the ER complex recruits Co-activators (e.g., SRC-1) or Co-repressors (e.g., NCoR/SMRT).

The Downstream Signalosome

The following diagram details the bifurcation of signaling based on tissue type.

Figure 1: The Ospemifene Signalosome. The drug acts as a molecular switch, recruiting distinct nuclear factors depending on the cellular context.

Tissue-Specific Pathway Analysis

Vaginal Epithelium: The Proliferative Cascade

In the context of Vulvar and Vaginal Atrophy (VVA), Ospemifene activates pathways that restore mucosal integrity.

-

Key Biomarkers Upregulated:

-

Ki67: Indicates re-entry into the cell cycle (Basal and Parabasal cell proliferation).

-

Claudins (1 & 4): Tight junction proteins essential for barrier function.

-

Type I Collagen: Improves structural integrity of the lamina propria.

-

-

Mechanism: Ospemifene increases the Maturation Index (MI) by shifting the cell population from parabasal (immature) to superficial (mature, glycogen-rich) cells. This glycogen is metabolized by lactobacilli into lactic acid, lowering vaginal pH.

Breast Tissue: The Antiproliferative Blockade

Ospemifene functions similarly to Tamoxifen in breast tissue.

-

Pathway: It competes with endogenous estrogen for ER binding.[9] By recruiting co-repressors like NCoR, it silences transcription of estrogen-responsive growth factors (e.g., Cyclin D1, c-Myc).

-

Outcome: Cytostasis (G0/G1 cell cycle arrest) in ER+ breast cancer models (e.g., MCF-7, MTag.Tg mice).

Bone: The Anti-Resorptive Axis

-

Pathway: Ospemifene acts as an agonist on osteoblasts/osteoclasts.

-

Mechanism: It likely modulates the OPG/RANKL ratio, inhibiting osteoclast differentiation and reducing bone resorption markers (e.g., NTX - N-terminal telopeptide).

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro ER Competitive Binding Assay

Purpose: To quantify the affinity of Ospemifene (Z-isomer) vs. E-isomer or Estradiol.

Materials:

-

Recombinant Human ER

and ER -

Radiolabeled Ligand: [

H]-17 -

Test Compounds: Z-Ospemifene (Pure), E-Ospemifene (Impurity Control).

Workflow:

-

Preparation: Dilute ER preparations in Tris-HCL buffer (pH 7.4) containing 10% glycerol and 1mM DTT.

-

Incubation: Incubate ER with 1 nM [

H]-Estradiol and increasing concentrations ( -

Equilibrium: Incubate at 4°C for 18 hours (to reach equilibrium).

-

Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000g for 10 min.

-

Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC

and K-

Validation Check: Z-Ospemifene should show IC

in the nanomolar range. E-Ospemifene should show significantly higher IC

-

Protocol B: Vaginal Epithelium Maturation Assay (In Vivo Rat Model)

Purpose: To verify downstream agonism (Maturation Index).

Workflow:

-

Model: Ovariectomized (OVX) Sprague-Dawley rats (estrogen depleted).

-

Treatment:

-

Group 1: Vehicle Control.

-

Group 2: Z-Ospemifene (10 mg/kg/day oral gavage).

-

Group 3: Estradiol (Positive Control).

-

-

Duration: 14 days.

-

Endpoint Analysis:

-

Histology: Excise vaginal tissue, fix in formalin, stain with H&E.

-

Morphometry: Measure epithelial thickness (µm) at 5 random fields.

-

Mucification: Perform Alcian Blue staining to visualize mucified cells.

-

-

Validation: Ospemifene treated rats must show stratified squamous epithelium restoration comparable to Estradiol, unlike Vehicle (atrophic).

Quantitative Data Summary

| Parameter | Z-Ospemifene (Drug) | E-Ospemifene (Impurity) | 17 |

| ER | High (~1-2%) | Low (<0.1%) | 100% (Reference) |

| Vaginal Epithelium Effect | Agonist (Hypertrophy) | Minimal/Unknown | Agonist |

| Breast Tissue Effect | Antagonist/Neutral | Neutral | Agonist (Proliferative) |

| Endometrial Effect | Weak/Neutral | Neutral | Agonist (Hyperplasia risk) |

| Bone Resorption | Inhibits | Unknown | Inhibits |

(RBA = Relative Binding Affinity compared to Estradiol)

References

-

NIH/PubMed: Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence.

-

Source:

-

-

NIH/PubMed: Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the tre

-

Source:

-

-

ResearchGate: Ospemifene inhibits the growth of dimethylbenzanthracene-induced mammary tumors in Sencar mice.[10]

-

Source:

-

-

NIH/PubMed: Ospemifene and 4-hydroxyospemifene Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model.[8]

-

Source:

-

-

NIH/PubMed: Inhibition of cytochrome p450 enzymes by the e- and z-isomers of norendoxifen (Contextual reference for isomer activity).

-

Source:

-

Sources

- 1. What is the mechanism of Ospemifene? [synapse.patsnap.com]

- 2. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ospemifene in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ospemifene and raloxifene on hormonal status, lipids, genital tract, and tolerability in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Profile of ospemifene in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ospemifene and 4-hydroxyospemifene effectively prevent and treat breast cancer in the MTag.Tg transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: E-Ospemifene vs. Z-Ospemifene and ER Cofactor Recruitment Dynamics

This guide serves as an advanced technical analysis of Ospemifene, specifically focusing on the critical role of stereochemistry (Z-isomer vs. E-isomer) in modulating Estrogen Receptor (ER) conformation and the subsequent differential recruitment of transcriptional coactivators and corepressors.

Executive Summary: The Stereochemical Imperative

Ospemifene is a third-generation Selective Estrogen Receptor Modulator (SERM) indicated for vulvar and vaginal atrophy (VVA). Chemically, the active pharmaceutical ingredient is (Z)-Ospemifene . The (E)-isomer (E-Ospemifene) is considered a stereochemical impurity with a distinct, often deleterious, pharmacological profile.

The therapeutic efficacy of Ospemifene relies on its ability to act as an agonist in the vaginal epithelium and bone, while functioning as an antagonist in breast tissue.[1][2] This tissue selectivity is driven by the ligand's ability to induce a specific conformational shift in Helix 12 (H12) of the ER Ligand Binding Domain (LBD). This guide analyzes how the Z-isomer optimizes this recruitment balance (SRC-1 vs. NCoR) and how the E-isomer fails to maintain this critical selectivity.

Molecular Pharmacology: The Helix 12 Switch

The core mechanism of any SERM is the physical displacement of Helix 12.

The Z-Ospemifene Mechanism (Active Drug)

-

Binding: Z-Ospemifene binds to the hydrophobic pocket of ER

and ER -

Side Chain Positioning: The bulky side chain (ethanol-ethoxy moiety) protrudes from the pocket, preventing H12 from sealing the ligand cavity in the "agonist" conformation (as seen with Estradiol).

-

The "SERM" Conformation: Instead of sealing, H12 is displaced into the coactivator binding groove (AF-2 surface).

-

In Vagina/Bone: The specific distortion allows partial recruitment of SRC-1 (Steroid Receptor Coactivator-1) due to high local concentrations or specific cellular contexts (e.g., varying ratios of SRC-1 to corepressors).

-

In Breast: The displaced H12 blocks the binding of coactivators and instead exposes surfaces for Corepressor (NCoR/SMRT) recruitment, silencing transcription.

-

The E-Ospemifene Divergence (Impurity)[1]

-

Structural Mismatch: In the E-isomer, the phenyl rings are transposed. This alters the vector of the side chain.

-

Recruitment Failure: The altered side chain trajectory fails to optimally displace H12 into the antagonist position or fails to stabilize the partial agonist conformation.

-

Consequence: E-isomers of triphenylethylenes (like Tamoxifen and Ospemifene) typically exhibit weak estrogenicity without the potent antagonistic "braking" mechanism in breast tissue, or simply possess significantly lower binding affinity (

), rendering them therapeutic impurities that must be minimized (<0.5%).

Cofactor Recruitment Dynamics

The biological output of Ospemifene is a sum of the vectors of Coactivator (CoA) and Corepressor (CoR) recruitment.

Recruitment Profile Table

The following table summarizes the differential recruitment induced by Z-Ospemifene compared to Estradiol (E2) and the theoretical E-isomer behavior.

| Ligand | Tissue Context | ER Conformation | Dominant Recruited Protein | Functional Outcome |

| Z-Ospemifene | Vaginal Epithelium | Partial Agonist (Type I) | SRC-1, SRC-3 | Epithelial thickening, Mucification |

| Z-Ospemifene | Breast Cancer (MCF-7) | Antagonist (Type II) | NCoR, SMRT | Antiproliferative (G0/G1 arrest) |

| Z-Ospemifene | Bone (Osteoblasts) | Agonist | SRC-1 | Reduced resorption |

| Estradiol (E2) | All Tissues | Full Agonist | SRC-1/2/3, p300/CBP | Strong Proliferation |

| E-Ospemifene | Non-Selective | Weak/Mixed | Non-Specific / Weak CoA | Impurity / Potential Toxicity |

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation of signaling pathways based on the isomer and tissue context.

Caption: Z-Ospemifene induces context-dependent Helix 12 shifts, recruiting SRCs in vagina but NCoR in breast.

Experimental Methodologies for Validation

To validate the recruitment differences between Z- and E-isomers, or to assess batch purity effects, the following protocols are the industry standard.

Time-Resolved FRET (TR-FRET) Coactivator Assay

This cell-free assay quantifies the direct interaction between the ER-Ligand complex and specific cofactor peptides.

Protocol:

-

Reagents: Lanthanide-labeled anti-GST antibody (Donor), GST-tagged ER

-LBD, Fluorescein-labeled Coactivator peptide (SRC-1 box 2) or Corepressor peptide (NCoR ID1), and Test Compounds (Z-Ospemifene vs. E-Ospemifene). -

Incubation: Mix 5 nM ER-LBD, 5 nM Antibody, and varying concentrations of Ligand in 384-well plates. Incubate 30 mins at RT.

-

Peptide Addition: Add 100 nM Fluorescein-peptide. Incubate 1 hour.

-

Detection: Excitation at 340 nm. Measure emission at 495 nm (Donor) and 520 nm (Acceptor).

-

Analysis: Calculate FRET ratio (520/495).

-

Expected Result: Z-Ospemifene will show a dose-dependent increase in NCoR peptide signal (Antagonist mode) and a partial signal for SRC-1 (Agonist mode). E-Ospemifene will likely show weak or non-sigmoidal binding curves, indicating poor recruitment control.

-

Mammalian Two-Hybrid (M2H) Assay

Used to verify recruitment in a live cellular environment.

Protocol:

-

Transfection: Cotransfect HeLa or CHO cells with:

-

pGAL4-Coactivator (Fusion of GAL4 DBD with SRC-1).

-

pVP16-ER

(Fusion of VP16 AD with ER LBD). -

Luciferase Reporter (UAS-Luc).

-

-

Treatment: Treat cells with Z-Ospemifene (10 nM - 1

M) vs. E-Ospemifene. -

Readout: Lyse cells after 24h and measure luminescence.

-

Interpretation: High luminescence indicates strong physical interaction between ER and Coactivator. Z-Ospemifene should show moderate activity (partial agonist), whereas E2 shows maximal activity.

-

Therapeutic Implications of Isomer Purity

The presence of E-Ospemifene is not merely an inert impurity; it represents a risk of "Uncontrolled Estrogenicity."

-

Safety Profile: Z-Ospemifene is approved because it does not stimulate the endometrium significantly (unlike Tamoxifen) and inhibits breast cancer cell growth.

-

Risk: If E-Ospemifene levels rise, the strict conformational control over Helix 12 may be lost, potentially leading to off-target agonist effects in the breast or endometrium, or reducing the efficacy of the drug in the vagina by competing for the receptor without inducing the correct mucification signals.

Synthesis & Control

-

McMurry Coupling: The synthesis of Ospemifene often produces a mixture of Z and E isomers.

-

Purification: Recrystallization is mandatory to reduce the E-isomer to <0.5%.

-

QC: High-Performance Liquid Chromatography (HPLC) is used to separate the isomers based on their polarity differences caused by the spatial arrangement of the chlorophenyl group.

References

-

Ospemifene Mechanism of Action & Pharmacology Source: European Medicines Agency (EMA) Assessment Report. URL:[Link]

-

Selective Estrogen Receptor Modulators (SERMs): Mechanisms of Action and Clinical Applications Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Crystal Structure of the Estrogen Receptor and Helix 12 Dynamics Source: RCSB Protein Data Bank (PDB). URL:[Link]

-

Ospemifene: A First-in-Class Non-Hormonal SERM Source: Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

-

Coregulator Recruitment by SERMs (SRC-1 vs NCoR) Source: Molecular Endocrinology. URL:[Link]

Sources

In Vitro Characterization of E-Ospemifene Metabolites: A Technical Guide

Executive Summary

This technical guide outlines the rigorous in vitro characterization of metabolites derived from E-Ospemifene , the geometric isomer (Entgegen) of the approved selective estrogen receptor modulator (SERM) Ospemifene (Z-isomer). While Z-Ospemifene is the pharmacologically active drug, the characterization of the E-isomer is critical for impurity qualification, stability indicating studies, and understanding potential metabolic chiral inversion.

This guide details the experimental workflows to identify Phase I (oxidative) and Phase II (conjugative) metabolites, determine kinetic parameters (

Part 1: Metabolic Landscape & Structural Considerations

The Stereochemical Challenge

Ospemifene is a triphenylethylene derivative.[1] The marketed drug is the Z-isomer . The E-isomer is a known impurity and potential degradation product.

-

Substrate: E-Ospemifene (Impurity/Isomer).

-

Primary Metabolic Pathways: Analogous to the Z-isomer, metabolism is mediated primarily by CYP3A4 , CYP2C9 , and CYP2C19 .[2]

-

Target Metabolites:

-

4-hydroxy-E-ospemifene: Likely the major oxidative metabolite (analogous to the active Z-metabolite).

-

Glucuronides: Direct N- or O-glucuronidation via UGT enzymes.

-

Z-Ospemifene: Critical Checkpoint—Metabolic chiral inversion from E to Z must be monitored.

-

Enzyme Systems

To fully characterize the metabolic profile, three systems are required:

-

Human Liver Microsomes (HLM): For Phase I (CYP-mediated) metabolite identification and intrinsic clearance.

-

S9 Fraction / Cytosol: For specific cytosolic enzymes if non-CYP metabolism is suspected.

-

Cryopreserved Hepatocytes: For integrated Phase I/II metabolism and transporter interplay.

Part 2: Experimental Strategy & Workflows

Metabolic Pathway Diagram

The following diagram illustrates the theoretical metabolic flow and the critical decision points for characterizing E-Ospemifene.

Caption: Predicted metabolic pathway of E-Ospemifene, highlighting oxidative hydroxylation and potential glucuronidation routes.

Part 3: Analytical Methodologies (LC-MS/MS)

Stereospecific Separation (Critical)

Standard C18 columns may not sufficiently resolve the E and Z isomers. A Phenyl-Hexyl or specific Chiral stationary phase is recommended to ensure that "metabolites" detected are not simply the Z-isomer formed via inversion.

-

Column: Agilent Eclipse XDB-Phenyl (4.6 × 75 mm, 3.5 μm) or equivalent (e.g., Chiralpak).

-

Mobile Phase: Methanol : 20 mM Ammonium Formate (90:10 v/v).[5][6]

-

Detection: MS/MS in MRM mode (API-4500 or equivalent).

-

Precaution: Triphenylethylenes are light-sensitive. All experiments must be performed under yellow light to prevent photo-isomerization.

Part 4: Detailed Protocols

Protocol A: Metabolic Stability & Intrinsic Clearance ( ) in HLM

Objective: Determine the rate of disappearance of E-Ospemifene and formation of 4-OH-E-Ospemifene.

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL).

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound: E-Ospemifene (1 µM final conc).

-

Positive Control: Z-Ospemifene or Verapamil.

Step-by-Step Workflow:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add E-Ospemifene (1 µM). Initiate reaction by adding NADPH solution.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Ospemifene-d4).

-

Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant for LC-MS/MS analysis.

-

Data Analysis: Plot ln(% remaining) vs. time. The slope

is used to calculate

Protocol B: Metabolite Identification (MetID)

Objective: Structurally characterize metabolites using High-Resolution Mass Spectrometry (HRMS) like Q-TOF or Orbitrap.

Workflow:

-

Incubation: Incubate E-Ospemifene at a higher concentration (10 µM) with HLM for 60 min to accumulate metabolites.

-

Analysis: Inject onto HRMS. Use Mass Defect Filtering (MDF) based on the parent mass.

-

Structure Elucidation: Look for +16 Da shifts (Hydroxylation) and +176 Da shifts (Glucuronidation).

-

Differentiation: Compare retention times against authentic standards of Z-Ospemifene metabolites to confirm if the E-isomer generates unique stereoisomeric metabolites.

Part 5: Data Presentation & Synthesis

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the in vitro characterization of E-Ospemifene metabolites.

Data Reporting Template

Organize your findings in the following structure to facilitate comparison between the E-isomer (impurity/substrate) and the Z-isomer (drug).

| Parameter | E-Ospemifene (Test) | Z-Ospemifene (Reference) | Interpretation |

| [Value] | ~20-30 min | Stability comparison | |

| [Value] | [Value] | Clearance efficiency | |

| Major Metabolite | 4-OH-E-Ospemifene (Predicted) | 4-OH-Z-Ospemifene | Metabolic similarity |

| Chiral Inversion | Yes/No | N/A | Critical stability check |

| CYP Inhibition ( | [Value] | Weak (CYP2C9, 2C19) | Interaction potential |

Part 6: Scientific Rationale & Troubleshooting

Why Check for Chiral Inversion?

Metabolic chiral inversion is rare but documented in 2-arylpropionic acids and some triphenylethylenes via radical intermediates during oxidation. If E-Ospemifene converts to Z-Ospemifene in vitro, the toxicity profile of the impurity becomes identical to the drug, potentially simplifying safety qualification. Conversely, if it forms a unique, stable epoxide or reactive metabolite, it poses a safety risk.

Troubleshooting Low Recovery

-

Non-Specific Binding: Ospemifene is highly lipophilic (

). If recovery is low, add 0.1% BSA to the incubation buffer (account for protein binding in -

Solubility: Ensure the final organic solvent (DMSO/Methanol) concentration in the incubation is <0.5% to avoid enzyme inhibition.

References

-

DailyMed. (2015).[2] Osphena (Ospemifene) Tablet, Film Coated - Drug Label Information. National Library of Medicine. [Link][2]

-

Turpeinen, M., et al. (2013).[2] Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo.[2][3][4][7][8][9] International Journal of Molecular Sciences, 14(7), 14064-14075.[2] [Link]

-

Kansagra, K., et al. (2018). Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 32(5), e4173. [Link]

-

Wurz, G.T., et al. (2014).[1] Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy.[1] Steroids, 90, 27-35. [Link]

Sources

- 1. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ospemifene metabolism in humans in vitro and in vivo: metabolite identification, quantitation, and CYP assignment of major hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ospemifene on drug metabolism mediated by cytochrome P450 enzymes in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: E-Ospemifene's Impact on Non-Genomic Estrogen Signaling

Part 1: Executive Context & Stereochemical Definition

The Isomer Distinction: Z- vs. E-Ospemifene

In the development of Selective Estrogen Receptor Modulators (SERMs), stereochemistry is not merely a structural detail—it is the determinant of biological fate. Ospemifene, approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy (VVA), is chemically Z-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol .[1]

While the clinical drug is the Z-isomer , the E-isomer (often referred to in synthesis impurities or specific metabolite studies) presents a distinct pharmacological profile. In triphenylethylene SERMs (like Tamoxifen and Toremifene), the geometric isomers often display opposing activities:

-

Z-Isomer (Ospemifene): Acts as a SERM (Agonist in vagina/bone; Antagonist/Neutral in breast).

-

E-Isomer: Historically associated with weak potency or pure agonist activity in related scaffolds, often considered a process impurity (limit <0.5% in API).

Critical Note for Researchers: This guide focuses on the non-genomic signaling of the active Z-Ospemifene moiety, as this is the primary driver of clinical efficacy. However, where "E-Ospemifene" refers to the specific study of the E-isomer's off-target rapid signaling, we address the potential for isomer-specific GPER activation , a phenomenon where non-genomic pathways may retain activity even when genomic transcription is silenced.

Part 2: Mechanistic Deep Dive – Non-Genomic Signaling Pathways

Unlike the classical genomic pathway, which involves nuclear translocation and binding to Estrogen Response Elements (EREs) over hours, non-genomic signaling occurs within seconds to minutes. Ospemifene utilizes these rapid pathways to exert immediate effects on vaginal epithelium and potentially vascular tissues.

The GPER (GPR30) Axis

Ospemifene, like its analog Tamoxifen, interacts with the G Protein-Coupled Estrogen Receptor (GPER/GPR30). This interaction is critical for tissues expressing low levels of nuclear ERs but high levels of GPER.

Mechanism of Action:

-

Ligand Binding: Ospemifene binds to the transmembrane GPER.

-

G-Protein Activation: Dissociation of the G

and G -

Src Kinase Recruitment: G

subunits activate Src family kinases. -

EGFR Transactivation: Activated Src induces Matrix Metalloproteinases (MMPs) to cleave pro-HB-EGF, releasing HB-EGF.

-

Kinase Cascade: HB-EGF binds EGFR, triggering the MAPK/ERK and PI3K/Akt phosphorylation cascades.

Cytosolic ER Interaction

Aside from GPER, a sub-population of classical ER

-

eNOS Activation: Rapid phosphorylation of endothelial Nitric Oxide Synthase (eNOS) via PI3K/Akt, leading to vasodilation (relevant for vaginal blood flow).

-

Calcium Flux: Immediate mobilization of intracellular Ca

stores.

Pathway Visualization (DOT)

Caption: Figure 1. Dual non-genomic signaling cascades activated by Ospemifene via GPER and membrane-bound ERs.

Part 3: Experimental Protocols for Validation

To validate the non-genomic impact of Ospemifene (or distinguish E-Ospemifene activity), the following self-validating protocols are recommended.

Rapid Kinase Activation Assay (Western Blot)

Objective: Quantify the phosphorylation of ERK1/2 and Akt within minutes of exposure.

Reagents:

-

MCF-7 (ER+) and SK-BR-3 (ER-, GPER+) cell lines.

-

Serum-free media (starvation medium).

-

Ospemifene (dissolved in DMSO).

-

Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK, p-Akt (Ser473), Total Akt.

Protocol:

-

Starvation: Seed cells and grow to 70% confluence. Wash 2x with PBS and incubate in serum-free media for 24 hours to reduce basal kinase activity.

-

Treatment: Treat cells with Ospemifene (10 nM – 1 µM) for 0, 5, 15, 30, and 60 minutes .

-

Control: DMSO vehicle (Negative), 17

-Estradiol (Positive). -

Inhibitor Check: Pre-treat with G15 (GPER antagonist) or Fulvestrant (ER downregulator) to determine receptor specificity.

-

-

Lysis: Immediately place plates on ice, wash with cold PBS containing phosphatase inhibitors (Na3VO4, NaF), and lyse with RIPA buffer.

-

Immunoblot: Run SDS-PAGE, transfer to PVDF, and probe for phosphorylated proteins first. Strip and re-probe for total protein.

Data Interpretation:

-

A spike in p-ERK at 5–15 minutes indicates non-genomic signaling.

-

If G15 blocks the signal, the pathway is GPER-mediated.

Intracellular Calcium Mobilization Assay

Objective: Measure real-time Ca

Protocol:

-

Loading: Load cells with Fluo-4 AM calcium indicator dye for 30 minutes at 37°C.

-

Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm) for 30 seconds.

-

Injection: Inject Ospemifene (final conc. 100 nM).

-

Measurement: Record fluorescence every 1 second for 300 seconds.

-

Analysis: Plot

vs. Time. A sharp peak within <60 seconds confirms membrane-initiated signaling.

Part 4: Data Summary & Implications

Comparative Signaling Potency

The following table summarizes the non-genomic potency of Ospemifene compared to reference estrogens.

| Compound | Target Receptor | p-ERK Activation (Time to Peak) | eNOS Activation | Primary Tissue Effect |

| Ospemifene (Z) | ER | Moderate (10-15 min) | Yes (Vascular) | Vagina/Bone Agonist |

| 17 | ER | Rapid (5 min) | High | Systemic Agonist |

| Tamoxifen | ER | Rapid (5-10 min) | Moderate | Breast Antagonist |

| G-1 (Control) | GPER (Selective) | Rapid (5 min) | Low | Experimental Tool |

Clinical Implications of Non-Genomic Signaling

-

Vasomotor Symptoms: Unlike pure estrogens, Ospemifene's differential activation of non-genomic pathways in the hypothalamus may explain its neutral effect on hot flashes compared to the aggravation seen with some other SERMs.

-

Vaginal Health: The rapid activation of eNOS and subsequent vasodilation contributes to the restoration of vaginal transudate and lubrication, complementing the long-term genomic thickening of the epithelium.

Part 5: Workflow Visualization

Caption: Figure 2. Standardized workflow for assessing rapid non-genomic kinase activation.

References

-

Ospemifene Mechanism of Action & SERM Classification Source: National Institutes of Health (NIH) / PubChem Link:[Link]

-

GPER Signaling and Estrogen Receptor Variants Title: Mechanisms of estrogen signaling via GPR30 Source: PubMed Central (PMC) Link:[Link]

-

Ospemifene Clinical Efficacy and Tissue Selectivity Title: Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator Source:[1][2][3][4] PubMed Link:[5][Link]

-

Non-Genomic Effects of SERMs on Vasculature Title: The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology Source: MDPI Link:[Link]

-

Ospemifene Pharmacokinetics and Metabolism Title: Single-dose and steady-state pharmacokinetics of ospemifene in postmenopausal women Source: ResearchGate Link:[3][Link]

Sources

- 1. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of E-Ospemifene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Postmenopausal Health

Ospemifene is a third-generation selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy (VVA) due to menopause.[1][2][3] Unlike traditional hormone replacement therapies, ospemifene offers a non-estrogen treatment option, exhibiting a nuanced, tissue-specific profile of estrogen receptor agonist and antagonist activities.[2][4] It functions as an estrogen agonist on the vaginal epithelium, promoting cellular maturation and lubrication to alleviate painful intercourse.[3][5] Concurrently, it demonstrates anti-estrogenic or neutral effects in other tissues, such as the breast and endometrium, addressing key safety concerns associated with systemic estrogen therapy.[6][7] This guide provides an in-depth exploration of the scientific rationale, synthetic chemistry, and mechanism of action that underpin this targeted therapeutic agent.

Part 1: The Genesis of Ospemifene - A Journey from Concept to Candidate

The development of ospemifene was born from the clinical need for safer, more targeted therapies for postmenopausal conditions. The foundational research on SERMs like tamoxifen and toremifene, both triphenylethylene compounds, paved the way.[1][8] However, these earlier agents possess undesirable side effects, including anti-estrogenic effects on vaginal tissue, making them unsuitable for treating VVA.[1]

The discovery process, led by Orion Pharma, focused on identifying a SERM with a specific pharmacological profile: potent estrogenic activity in the vagina and bone, coupled with antagonistic or neutral activity in the breast and uterus.[6] Ospemifene was initially identified as a metabolite of toremifene.[6] The lead compound, (deaminohydroxy)toremifene, also known as FC-1271a, showed promisingly weak estrogenic and antiestrogenic effects in initial hormonal tests, along with beneficial anti-osteoporosis and cholesterol-lowering properties.[9] The key structural difference in ospemifene compared to its predecessors is the absence of a basic amino group and the presence of a chlorine atom, which is hypothesized to alter its interaction with DNA and potentially reduce carcinogenic risk compared to tamoxifen.[1] This rational drug design approach, optimizing a known chemical scaffold for a novel therapeutic window, was pivotal in selecting ospemifene as a clinical candidate.

Part 2: The Chemical Blueprint - Synthesis of E-Ospemifene

The biological activity of ospemifene resides exclusively in the E-isomer. Therefore, stereoselective synthesis or efficient separation of isomers is a critical aspect of its production. Several synthetic routes have been developed; a common and illustrative pathway involves a McMurry coupling reaction as the key step for constructing the central triphenylethylene core.

Retrosynthetic Analysis

A logical retrosynthetic approach to E-Ospemifene identifies a diaryl ketone and a substituted propiophenone as key precursors for the McMurry reaction, which forms the crucial carbon-carbon double bond.

Illustrative Synthetic Pathway

The following diagram outlines a representative multi-step synthesis for E-Ospemifene.

Sources

- 1. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ospemifene: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ospemifene? [synapse.patsnap.com]

- 6. ovid.com [ovid.com]

- 7. Endometrial safety of ospemifene: results of the phase 2/3 clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tamoxifen - Wikipedia [en.wikipedia.org]

- 9. US6245819B1 - Method for the treatment of vaginal dryness and sexual dysfunction in women during or after the menopause - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Histological Effects of E-Ospemifene on Uterine and Vaginal Tissue

This guide provides a detailed examination of the tissue-specific histological effects of E-Ospemifene, a third-generation Selective Estrogen Receptor Modulator (SERM). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the compound's distinct mechanisms and impacts on the female reproductive tract.

Section 1: Core Mechanism of Action: A Tale of Two Tissues

Ospemifene's therapeutic utility stems from its differential activity as a SERM, exhibiting a unique profile of estrogenic and anti-estrogenic effects depending on the target tissue.[1] This tissue specificity is fundamental to its clinical application. Ospemifene selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and this interaction initiates a conformational change in the receptor. The resulting complex recruits different co-regulatory proteins (co-activators or co-repressors) in different cell types. It is this differential recruitment that dictates whether the ultimate physiological response is agonistic (estrogen-like) or antagonistic (anti-estrogenic).[2]

In the context of the lower reproductive tract, ospemifene demonstrates a clear dichotomy:

-

Vaginal Tissue: It acts as a potent estrogen agonist , promoting cellular proliferation and maturation, thereby counteracting the effects of postmenopausal vulvovaginal atrophy (VVA).[2][3]

-

Uterine Tissue: It exerts a minimal, or largely neutral , estrogenic effect on the endometrium, a critical safety feature that distinguishes it from traditional estrogen therapies and other SERMs like tamoxifen.[2][3] This profile mitigates the risk of endometrial hyperplasia and carcinoma.[2]

Figure 2: Experimental workflow for VMI assessment.

Step-by-Step Methodology:

-

Sample Collection:

-

Slide Preparation:

-

Rationale: Immediate, even smearing prevents air-drying artifacts, which can distort cell morphology and compromise staining.

-

Procedure: Roll the collected material thinly and evenly across a pre-labeled glass slide. [1]

-

-

Fixation:

-

Staining:

-

Rationale: The Papanicolaou stain is the gold standard, providing differential staining of the cytoplasm and clear visualization of nuclear detail, which is essential for classifying the cells.

-

Procedure: Process the fixed slides using a standard, automated, or manual Papanicolaou staining protocol.

-

-

Cell Counting and VMI Calculation:

-

Rationale: Counting a minimum of 100-200 cells ensures a representative sample and a statistically valid index. [5][6] * Procedure: Under a light microscope, a trained cytotechnologist identifies and counts at least 200 squamous cells, classifying each as parabasal, intermediate, or superficial. The final VMI is reported as the percentage of each cell type (e.g., 80/15/5, representing 80% parabasal, 15% intermediate, and 5% superficial cells). [4]

-

Endometrial Tissue Histological Assessment

This protocol evaluates the endometrial response to treatment, focusing on safety markers like proliferation and hyperplasia.

Figure 3: Experimental workflow for endometrial tissue analysis.

Step-by-Step Methodology:

-

Tissue Acquisition and Fixation:

-

Rationale: An endometrial biopsy provides a direct sample of the tissue for histological examination. Immediate fixation in 10% Neutral Buffered Formalin (NBF) is the standard for preserving tissue architecture and antigenicity for routine histology. [3][7]The fixation time (no more than 24-36 hours) is critical to prevent over- or under-fixation. [7] * Procedure: Obtain an endometrial biopsy sample. Immediately immerse the tissue in a volume of 10% NBF that is at least 20 times the volume of the tissue. [8][9]

-

-

Tissue Processing and Embedding:

-

Rationale: This multi-step process removes water from the tissue and replaces it with paraffin wax, providing the necessary support for microtome sectioning. [10] * Procedure:

-

Dehydration: Pass the tissue through a series of graded alcohols (e.g., 70%, 95%, 100% ethanol) to remove water. [10] * Clearing: Use an intermediate solvent like xylene to remove the alcohol. [10] * Infiltration: Immerse the tissue in molten paraffin wax until it is fully infiltrated. [10] * Embedding: Orient the infiltrated tissue in a mold, fill with fresh paraffin wax, and allow it to cool and solidify into a block.

-

-

-

Sectioning and Staining: